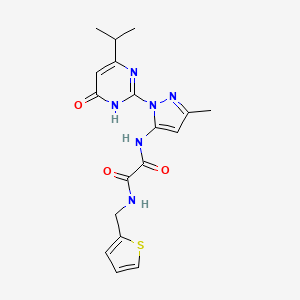

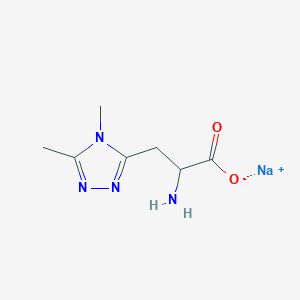

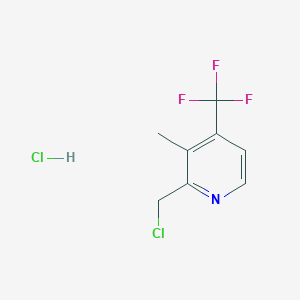

![molecular formula C16H17F3N8 B2760661 1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2034330-74-8](/img/structure/B2760661.png)

1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of heterocyclic derivatives and can be used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine (1 mmol) with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 mmol) under DIPEA/DMF (2.5 mmol/10 mL) at room temperature .Molecular Structure Analysis

The molecular structure of this compound is C17H18F6N6O . The crystal structure of the compound is monoclinic, P 2 1 / n (no. 14), with a = 9.9491 (11)Å, b = 18.1523 (17)Å, c = 11.7703 (15)Å, β = 113.473 (14)°, V = 1949.8 (4)Å 3, Z = 4 .Chemical Reactions Analysis

The compound is synthesized by reacting 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .Physical And Chemical Properties Analysis

The compound has a melting point of 67-69°C and a density of 1.205±0.06 g/cm3 . It is soluble in water .Scientific Research Applications

Synthesis and Characterization

Research on pyrazolo[3,4-d]pyrimidine derivatives often focuses on their synthesis and characterization, contributing to the understanding of their chemical properties and potential as pharmacophores. Studies describe the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives using different synthetic routes, including reactions with primary amines, and their characterization through techniques like X-ray crystallography, NMR, and mass spectroscopy (Titi et al., 2020; Deohate & Palaspagar, 2020).

Biological Activity

Several studies explore the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, identifying their potential as antitumor, antibacterial, and enzyme inhibitory agents. For instance, compounds have been evaluated for their cytotoxicity against cancer cell lines, demonstrating significant antitumor potential. Other research highlights their antimicrobial properties and their ability to inhibit enzymes like acetylcholinesterase and carbonic anhydrase, suggesting their utility in developing new therapeutics (Rahmouni et al., 2016; Aydin et al., 2021).

Chemical Properties and Synthesis Techniques

Research also delves into the development of efficient synthesis techniques for these compounds, emphasizing environmentally friendly and cost-effective approaches. The exploration of their chemical properties, such as reactivity and stability, further contributes to the understanding of their potential applications in medicinal chemistry and drug design (Yang et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various kinases . The specific targets and their roles would need further investigation.

Mode of Action

This is a common mechanism for many drugs and bioactive compounds .

Biochemical Pathways

These pathways play crucial roles in cellular processes such as growth, differentiation, and apoptosis .

Pharmacokinetics

Factors such as its molecular structure and the presence of functional groups like trifluoromethyl and pyrimidinyl can influence its pharmacokinetic properties .

Result of Action

Based on its potential interaction with kinases, it could influence cellular processes regulated by these enzymes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis involves reactions at room temperature , suggesting that it might be stable under normal physiological conditions.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins .

Cellular Effects

In terms of cellular effects, 1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to influence various types of cells and cellular processes . It has been suggested that this compound may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound may interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

1-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N8/c1-26-15-11(7-24-26)14(22-9-23-15)25-10-2-4-27(5-3-10)13-6-12(16(17,18)19)20-8-21-13/h6-10H,2-5H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCPNTHAOQQLOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

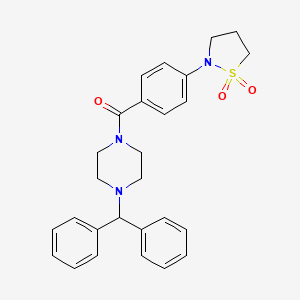

![4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760580.png)

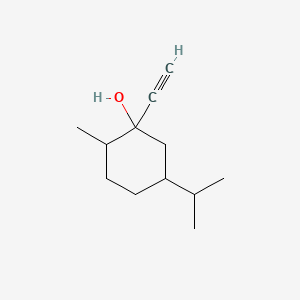

![N-(cyclopropylmethyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2760582.png)

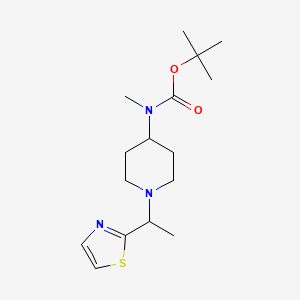

![1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2760588.png)